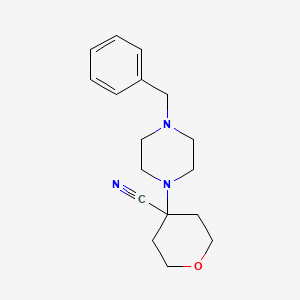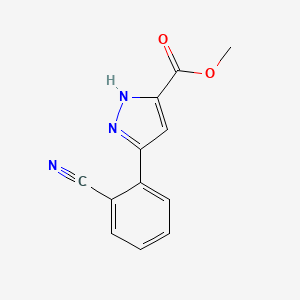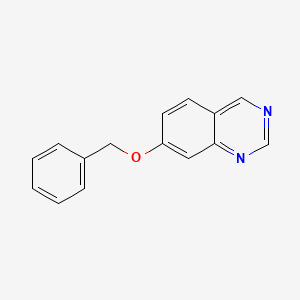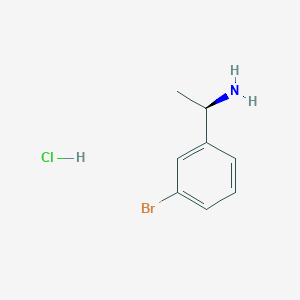
1-Bromo-7-chloroisoquinoline
Übersicht
Beschreibung
1-Bromo-7-chloroisoquinoline is a chemical compound with the molecular formula C9H5BrClN . It is used as an organic chemical synthesis intermediate .
Molecular Structure Analysis
The molecular structure of 1-Bromo-7-chloroisoquinoline consists of a bromine atom and a chlorine atom attached to an isoquinoline ring . The InChI key for this compound is OOPNOHVOHJARSZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Bromo-7-chloroisoquinoline has a molecular weight of 242.50 g/mol . It has a complexity of 165 and a topological polar surface area of 12.9 Ų . The compound has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediates
1-Bromo-7-chloroisoquinoline: is primarily used as an intermediate in organic synthesis. Its molecular structure, containing both bromine and chlorine atoms, makes it a versatile reagent for constructing more complex molecules. It’s particularly useful in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 1-Bromo-7-chloroisoquinoline serves as a building block for the creation of drug candidates. Its incorporation into potential therapeutic agents allows researchers to explore its role in binding to biological targets, such as enzymes or receptors, which can lead to the discovery of new medicines .
Material Science
This compound can be used in material science for the development of organic electronic materials. Its rigid structure and halogen atoms may contribute to the conductive properties of organic semiconductors, which are used in applications like OLEDs and solar cells .
Catalysis
1-Bromo-7-chloroisoquinoline: may act as a ligand in catalytic systems. Its ability to coordinate with metals can lead to the formation of catalysts that facilitate various chemical reactions, including those that are important for industrial processes .
Photophysics
Researchers can study the photophysical properties of 1-Bromo-7-chloroisoquinoline due to its potential to absorb and emit light. This makes it a candidate for investigation in the field of luminescent materials, which have applications in imaging and sensing technologies .
Chemical Biology
In chemical biology, this compound can be used to modify biomolecules or to create probes that help in understanding biological processes. Its reactive halogen atoms allow it to be incorporated into larger biomolecular structures, aiding in the study of biological systems .
Environmental Chemistry
1-Bromo-7-chloroisoquinoline: might be used in environmental chemistry to study the degradation of halogenated organic compounds. Understanding its breakdown can provide insights into the environmental fate of similar compounds .
Nanotechnology
Lastly, in nanotechnology, 1-Bromo-7-chloroisoquinoline could be utilized in the synthesis of nanostructured materials. Its ability to form diverse molecular architectures can be exploited to create nanoscale devices with specific properties .
Eigenschaften
IUPAC Name |
1-bromo-7-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPNOHVOHJARSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742631 | |
| Record name | 1-Bromo-7-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-7-chloroisoquinoline | |
CAS RN |
1196155-73-3 | |
| Record name | Isoquinoline, 1-bromo-7-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196155-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-7-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















